4-Bromo-3-fluoro-2-methoxypyridine
Description
4-Bromo-3-fluoro-2-methoxypyridine is a halogenated pyridine derivative with a bromine atom at position 4, a fluorine atom at position 3, and a methoxy group at position 2 of the pyridine ring. This compound is structurally significant in medicinal chemistry and materials science due to its electron-withdrawing substituents (Br, F) and electron-donating methoxy group, which modulate reactivity and bioavailability. It serves as a key intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing pharmaceuticals, agrochemicals, and functional materials .
Properties
IUPAC Name |
4-bromo-3-fluoro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMSNXYJKHEMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227599-41-8 | |
| Record name | 4-bromo-3-fluoro-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-2-methoxypyridine typically involves the halogenation and methoxylation of pyridine derivatives. One common method includes the bromination of 3-fluoropyridine followed by methoxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and methoxylation reagents like sodium methoxide in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methoxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-2-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen substituents.
Common Reagents and Conditions
Substitution: Reagents such as lithium diisopropylamide (LDA) or Grignard reagents in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
Scientific Research Applications
4-Bromo-3-fluoro-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-2-methoxypyridine involves its interaction with various molecular targets. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s reactivity and binding affinity to biological targets. The methoxy group can also play a role in modulating the compound’s electronic properties and interactions with enzymes or receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following analysis compares 4-Bromo-3-fluoro-2-methoxypyridine with its structural analogs, focusing on substituent effects, reactivity, and applications.
Table 1: Structural Comparison of Halogenated Methoxypyridines
| Compound Name | CAS No. | Substituent Positions | Key Features |
|---|---|---|---|
| This compound | 884494-37-5 | Br (4), F (3), OCH₃ (2) | High polarity; dual halogenation enhances cross-coupling versatility |
| 3-Bromo-5-fluoro-2-methoxypyridine | 124432-70-8 | Br (3), F (5), OCH₃ (2) | Altered halogen positions may reduce steric hindrance in nucleophilic substitution |
| 4-Bromo-5-fluoro-2-methoxypyridine | 884494-81-9 | Br (4), F (5), OCH₃ (2) | Fluorine at position 5 increases electron density at position 4 for electrophilic attack |
| 4-Bromo-2-methoxy-6-methylpyridine | 54923-31-8 | Br (4), OCH₃ (2), CH₃ (6) | Methyl group enhances lipophilicity but reduces halogen-directed reactivity |
| 5-Bromo-6-methoxypyridin-3-amine | 53242-18-5 | Br (5), OCH₃ (6), NH₂ (3) | Amino group introduces nucleophilic sites, enabling peptide coupling |
Electronic and Steric Effects
- Halogen Positioning: In this compound, the adjacent Br (4) and F (3) create a polarized ring system, favoring electrophilic substitution at position 5 or 4.
- Methoxy vs. Methyl Groups: The methoxy group in this compound donates electron density via resonance, activating the ring for electrophilic substitution.
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Applications : The bromine atom in this compound is highly reactive in Suzuki couplings. In contrast, 5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5) may prioritize Buchwald-Hartwig amination due to its NH₂ group .
- Fluorine as a Bioisostere: Fluorine in this compound enhances metabolic stability in drug candidates compared to non-fluorinated analogs like 4-Bromo-2-methoxy-6-methylpyridine .
Pharmacological and Industrial Relevance
- Drug Development : The dual halogenation in this compound is advantageous for kinase inhibitor synthesis, where fluorine improves target binding. Comparatively, 3-Bromo-5-fluoro-2-methoxypyridine may favor agrochemical applications due to its lower steric demands .
- Material Science : Methoxy and halogen groups in these compounds facilitate the synthesis of conductive polymers, with fluorine’s electronegativity enhancing charge transport properties .
Biological Activity
4-Bromo-3-fluoro-2-methoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article provides an overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C_7H_6BrFNO
- Molecular Weight : 206.01 g/mol
- Structural Characteristics : The presence of bromine and fluorine substituents on the pyridine ring, along with a methoxy group, contributes to its unique electronic properties, enhancing its reactivity and biological activity .
1. Cytochrome P450 Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition is crucial for drug metabolism, influencing pharmacokinetics and potentially leading to drug-drug interactions .
| Enzyme Target | Inhibition Status |
|---|---|
| CYP1A2 | Inhibitor |
| CYP2C19 | Non-inhibitor |
| CYP2D6 | Non-inhibitor |
This profile suggests that this compound could be a valuable compound in designing drugs with modified metabolic pathways.
2. Antimicrobial and Antifungal Properties
Similar compounds have demonstrated antimicrobial and antifungal activities, indicating that this compound may also exhibit these bioactive characteristics. The structural features that allow for interaction with microbial targets are still under investigation .
3. Anti-inflammatory Activity
Research indicates that derivatives of this compound can be converted into compounds with anti-inflammatory properties. This potential has implications for developing treatments for various inflammatory diseases .
Case Study 1: Antitumor Activity
A study examined the cytotoxic effects of related compounds against human tumor cell lines, including HeLa and MCF7. Compounds with similar structural motifs showed sub-micromolar cytotoxicity, suggesting that modifications to the pyridine structure can yield potent antitumor agents . The mechanism was linked to the inhibition of microtubule polymerization, causing cell cycle arrest at the G2/M phase.
Case Study 2: Drug Development
In the context of drug development, the synthesis of pharmaceutical agents utilizing this compound as a building block has been reported. For instance, it plays a role in synthesizing Ibrance (palbociclib), a drug used for treating breast cancer, highlighting its significance in oncology .
Structure-Activity Relationship (SAR)
The structural modifications of pyridine derivatives significantly influence their biological activity. For example, variations in halogen substitution patterns can enhance or diminish cytochrome P450 inhibition potency. The following table summarizes key findings regarding SAR:
| Compound Variation | Biological Activity |
|---|---|
| Bromine at position 4 | Enhanced CYP1A2 inhibition |
| Fluorine at position 3 | Increased lipophilicity |
| Methoxy group | Improved solubility and reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
